molecular formula C10H8ClN3 B13735364 (2-Pyridyl)(3-chloro-2-pyridyl)amine

(2-Pyridyl)(3-chloro-2-pyridyl)amine

Cat. No.: B13735364
M. Wt: 205.64 g/mol
InChI Key: WUWSPBABZWEHQG-UHFFFAOYSA-N
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Description

(2-Pyridyl)(3-chloro-2-pyridyl)amine is an organic compound that features two pyridine rings, one of which is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine typically involves the coupling of 2-chloropyridine with 2-aminopyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridyl)(3-chloro-2-pyridyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

(2-Pyridyl)(3-chloro-2-pyridyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Pyridyl)(3-chloro-2-pyridyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity or the modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine.

    2-Chloropyridine: Another precursor used in the synthesis.

    N-(Pyridin-2-yl)amides: Compounds with similar structural features and applications.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a chlorine substituent, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

3-chloro-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14)

InChI Key

WUWSPBABZWEHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl

Origin of Product

United States

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